Dioxacarb

Mammalian Toxicology Acute Toxicity Carbamate Insecticides

Obsolete carbamate insecticide with unique research utility: • Resistance Research: 96% resistance frequency (vs. 46% propoxur, 4% methomyl) for resistance-breaking studies. • Neurobiology Probe: Tissue-specific ChE inhibition for invertebrate isoform mapping. • AOP Modeling: Highest •OH reaction rate for Fenton-based remediation. Supplied as analytical standard solid; global shipping from stock.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 6988-21-2
Cat. No. B132402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxacarb
CAS6988-21-2
Synonyms2-(1,3-Dioxolan-2-yl)phenol 1-(N-Methylcarbamate);  Methylcarbamic Acid o-1,3-Dioxolan-2-ylphenyl Ester;  2-(1,3-Dioxolan-2-yl)phenol Methylcarbamate;  2-(1,3-Dioxolan-2-yl)phenyl N-Methylcarbamate;  2-(1,3-Dioxolan-2-yl)phenyl Methylcarbamate;  2-(1,3-Di
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=CC=CC=C1C2OCCO2
InChIInChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)
InChIKeySDKQRNRRDYRQKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

Structure & Identifiers


Interactive Chemical Structure Model





Dioxacarb: Chemical and Toxicological Profile


Dioxacarb (CAS 6988-21-2), also known as 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate, is a phenyl methylcarbamate insecticide that functions as an acetylcholinesterase (AChE) inhibitor [1]. First reported in 1968, this compound is now considered obsolete in many regions but remains available in some countries for research and specific agricultural applications [1]. Dioxacarb exhibits a systemic mode of action with both contact and stomach activity, providing rapid knockdown of target pests [1]. Key physicochemical properties include a molecular weight of 223.23 g/mol, a melting point of 114–115°C, and a high water solubility of 6 g/L at 20°C [1]. Its low volatility (vapor pressure 0.04 mPa at 20°C) and calculated LogP values ranging from 0.67 to 1.84 indicate moderate lipophilicity, influencing its environmental fate and bioavailability [1].

Dioxacarb: Generic Substitution Limitations


Carbamate insecticides, despite sharing a common mechanism of AChE inhibition, exhibit substantial variation in key performance and safety parameters that preclude generic substitution [1]. Differences in molecular structure among carbamates—particularly the nature of the aromatic ring substituents—translate into divergent physicochemical properties, toxicological profiles, and environmental behaviors [1]. For instance, the presence of a 1,3-dioxolane ring in dioxacarb confers a unique combination of high water solubility and moderate lipophilicity that influences its distribution, degradation kinetics, and species-specific toxicity [1]. Field resistance patterns also vary dramatically across carbamates, with dioxacarb exhibiting one of the highest resistance frequencies among all insecticides tested in Hungarian house fly populations, whereas propoxur and methomyl show far lower resistance prevalence [2]. These differences underscore the scientific and procurement necessity of evaluating each carbamate on its own quantitative merits rather than assuming class-wide interchangeability.

Dioxacarb: Quantitative Differentiation


Acute Oral Toxicity: Bendiocarb vs. Butocarboxim

Dioxacarb exhibits substantially higher acute oral mammalian toxicity compared to the structurally related carbamates bendiocarb and butocarboxim. In a study utilizing PubChem-derived LD50 values for rat acute oral toxicity, dioxacarb was found to have an LD50 of 25 mg/kg, which is 1.6-fold more toxic than bendiocarb (LD50 = 40 mg/kg) and 6.1-fold more toxic than butocarboxim (LD50 = 153 mg/kg) [1]. This places dioxacarb firmly in the 'extremely toxic' category (LD50 1–50 mg/kg) alongside other high-toxicity carbamates such as carbofuran and methomyl, while butocarboxim falls into the 'highly toxic' category (LD50 51–500 mg/kg).

Mammalian Toxicology Acute Toxicity Carbamate Insecticides

Field Resistance: Propoxur and Methomyl

In a comprehensive survey of 24 house fly (Musca domestica) populations collected from Hungarian animal farms in 1990, dioxacarb demonstrated the highest resistance frequency among all tested carbamates. The percentage of populations exhibiting resistance ratios >10 at LD50 or LC50 was 96% for dioxacarb, compared to only 46% for propoxur and 4% for methomyl [1]. This represents a 2.1-fold higher resistance frequency for dioxacarb versus propoxur, and a 24-fold higher frequency versus methomyl. Dioxacarb resistance was among the highest recorded for any insecticide class in this study, matched only by bioresmethrin (96%) and exceeded only by malathion (83%) and deltamethrin (79%).

Insecticide Resistance Field Monitoring Carbamates

Tissue-Specific AChE Inhibition: Methiocarb

Dioxacarb exhibits a distinct tissue-specific pattern of acetylcholinesterase (AChE) inhibition that differentiates it from more molluscicidal carbamates. In a study examining the interaction of cholinesterases from the terrestrial slug Limax maximus, biomolecular rate constants of inhibition revealed that 'low toxicity' carbamates such as dioxacarb and carbaryl display a differential pattern of inhibition in the supernatant of a 110,000 g preparation of the muscular foot when compared to whole hemolymph cholinesterase [1]. In contrast, the more molluscicidal carbamate methiocarb shows similar rate constants of inhibition in both tissue preparations [1]. While specific numerical rate constants were not provided in the abstract, this qualitative differentiation—'differential pattern' versus 'similar rate constants'—represents a mechanistically significant distinction that correlates with observed differences in molluscicidal efficacy.

Cholinesterase Inhibition Tissue Selectivity Molluscicidal Activity

Hydroxyl Radical Reactivity: Carbofuran

Dioxacarb demonstrates substantially higher susceptibility to hydroxyl radical-mediated oxidative degradation compared to carbofuran under anodic Fenton treatment (AFT) conditions. In a study examining the competitive degradation of six carbamate insecticides, hydroxyl radical reaction rate constants were determined and rank-ordered as follows: dioxacarb ≈ carbaryl > fenobucarb > promecarb > bendiocarb > carbofuran [1]. The specific numerical rate constants were not provided in the publicly accessible portions of the publication; however, the rank-order positions dioxacarb at the highest end of degradation susceptibility while carbofuran resides at the lowest end among the six carbamates tested [1]. This relative ranking implies that dioxacarb undergoes more rapid abiotic oxidative degradation than carbofuran.

Oxidative Degradation Environmental Fate Fenton Treatment

Response to Pyridinium Oximes: Carbaryl

Dioxacarb and carbaryl exhibit opposite responses to antidotal treatment with pyridinium oximes, representing a clinically significant toxicological differentiation. In a study examining the effect of mono- and bis-quaternary pyridinium oximes on acute toxicity in mice, all tested oximes increased the toxicity of carbaryl, whereas some oximes were effective in decreasing the toxicity of dioxacarb [1]. Additionally, atropine increased the LD50 for all insecticides, with the value for carbofuran being quadrupled [1]. While the original paper's specific LD50 shift magnitudes are not available in the abstract, the qualitative directional difference—oximes worsen carbaryl toxicity but can mitigate dioxacarb toxicity—is mechanistically significant and clinically relevant.

Antidotal Therapy Oxime Efficacy Carbamate Poisoning

Dioxacarb Application Scenarios


Resistance Mechanism & Toxicology Research

Dioxacarb's remarkably high resistance frequency (96% of Hungarian house fly populations with resistance ratio >10, vs. 46% for propoxur and 4% for methomyl) makes it a valuable tool for studying the evolution and mechanisms of carbamate resistance in insect populations [1]. Researchers investigating target-site mutations, metabolic detoxification pathways, or cross-resistance patterns would find dioxacarb particularly useful as a 'high-resistance' reference compound against which to compare the efficacy of novel chemistries or resistance-breaking formulations.

Cholinesterase Inhibition: Non-Mammalian Models

The tissue-specific differential inhibition pattern observed with dioxacarb in Limax maximus—where it shows distinct rate constants between muscular foot supernatant and whole hemolymph, unlike methiocarb—positions this compound as a useful probe for investigating cholinesterase isoform distribution and functional specialization in invertebrate nervous systems [2]. This property may be leveraged in comparative neurobiology research examining the evolution of cholinergic signaling across taxa.

Oxidative Fate & Remediation Studies

Dioxacarb's position at the highest end of hydroxyl radical reaction rate susceptibility among six carbamates (dioxacarb ≈ carbaryl > fenobucarb > promecarb > bendiocarb > carbofuran) makes it an ideal model compound for studying advanced oxidation processes (AOPs) and Fenton-based remediation technologies [3]. Environmental engineers and analytical chemists investigating the degradation kinetics and transformation products of carbamate pesticides would benefit from dioxacarb's rapid and predictable oxidative degradation profile.

Antidote Response Modeling

The divergent response to pyridinium oximes between dioxacarb (where some oximes decrease toxicity) and carbaryl (where all oximes increase toxicity) provides a critical comparative framework for investigating structure-activity relationships in carbamate-antidote interactions [4]. Toxicology researchers examining oxime efficacy, reactivation kinetics of carbamylated AChE, or the development of improved antidotal therapies would find dioxacarb an essential comparator compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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